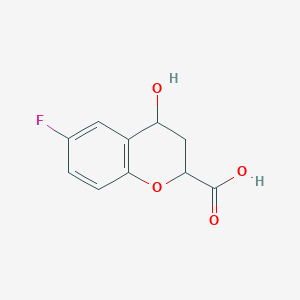

6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

Description

Properties

IUPAC Name |

6-fluoro-4-hydroxy-3,4-dihydro-2H-chromene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,7,9,12H,4H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOVSLMYWYSTAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C=CC(=C2)F)OC1C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid typically involves chemical synthesis methods. One common approach is the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . This method consistently yields the desired compound in a 40-50% yield.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the chemical synthesis approach mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Alkylation and Cyclization Reactions

The compound undergoes regioselective alkylation at the N1 position, followed by cyclization to form fused heterocyclic systems. A key method involves:

-

Reagents : Sodium hydride (NaH) or potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) as a base, methyl iodide (CH<sub>3</sub>I) as an alkylating agent.

-

Conditions : Anhydrous DMF or acetone at 60–80°C for 1–8 hours .

-

Outcome : Formation of methylated derivatives or cyclized products depending on reaction parameters.

Hydrolysis and Esterification

The carboxylic acid group participates in hydrolysis/esterification reactions:

-

Hydrolysis : Ethyl ester derivatives are converted to carboxylic acids using thiourea and anhydrous K<sub>2</sub>CO<sub>3</sub> in ethanol .

-

Esterification : Reacts with ethyl 3-substituted 2-cyanoacrylates in dimethylformamide (DMF) and triethylamine to form cyanoacrylate conjugates .

| Reaction Type | Reagents | Conditions | Products | Yield | Source |

|---|---|---|---|---|---|

| Hydrolysis | Thiourea, K<sub>2</sub>CO<sub>3</sub>/EtOH | Reflux | Carboxylic acid derivatives | 65–90% | |

| Esterification | Ethyl 2-cyanoacrylate, Et<sub>3</sub>N/DMF |

Scientific Research Applications

Chemistry

6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid serves as a crucial building block in organic synthesis. It plays a role in the development of more complex organic molecules through various chemical reactions:

| Reaction Type | Description |

|---|---|

| Oxidation | The hydroxyl group can be oxidized to form a ketone. |

| Reduction | The carboxylic acid group can be reduced to an alcohol. |

| Substitution | The fluorine atom can be substituted with other functional groups. |

Biology

Research has indicated that this compound may exhibit antiviral and anticancer properties. Its role as an intermediate in the synthesis of nebivolol—a β1 adrenoceptor antagonist—highlights its significance in cardiovascular medicine. The compound may modulate adrenergic signaling pathways, influencing heart rate and blood pressure regulation.

Medicine

In medicinal chemistry, the compound is explored for its therapeutic applications in drug development. Its involvement in the synthesis of nebivolol suggests potential benefits in treating hypertension due to its effects on adrenergic receptors.

Industry

The compound is utilized in developing novel materials and chemical processes. Its unique properties make it suitable for applications in pharmaceuticals and materials science.

Case Studies

Several studies have documented the applications of this compound:

- Antiviral Activity : A study investigated the compound's ability to inhibit viral replication in vitro, showing promising results against specific viral strains.

- Cardiovascular Effects : Research demonstrated that derivatives of this compound could effectively manage hypertension by influencing adrenergic pathways.

- Synthesis of Nebivolol : Various synthetic routes have been developed for producing nebivolol using this compound as an intermediate, showcasing its relevance in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to interact with biological molecules, potentially leading to inhibition of enzymes or receptors involved in disease processes. The hydroxyl and carboxylic acid groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a class of benzopyran carboxylic acids with variations in substituents and oxidation states. Key analogs include:

Key Differences :

Physical and Chemical Properties

Biological Activity

6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid is a fluorinated derivative of benzopyran that has garnered attention due to its potential biological activities. This compound features a unique structure with a fluorine atom at the 6th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 2nd position of the benzopyran ring. Its synthesis is primarily associated with the production of nebivolol, a β1 adrenoceptor antagonist used in treating hypertension.

The compound is characterized by its molecular formula and a molecular weight of approximately 194.19 g/mol. It appears as a white to pale yellow solid and is soluble in various organic solvents but insoluble in water. Its structural characteristics suggest potential interactions with biological targets, influencing various cellular processes.

The biological activity of this compound is largely attributed to its role as an intermediate in the synthesis of nebivolol. It is believed to modulate adrenergic signaling pathways, thus affecting cardiovascular functions. The compound's mechanism includes:

- Interaction with Adrenergic Receptors : It may alter receptor function, leading to changes in heart rate and blood pressure regulation.

- Metabolic Pathways : While its metabolic pathways are not fully characterized, it is known to be involved in the metabolism of nebivolol, suggesting that its metabolites could also exhibit biological activity.

Biological Activities

Research indicates that this compound may possess several biological activities:

- Antioxidant Activity : Studies have shown that benzopyran derivatives can exhibit antioxidant properties, which are beneficial for preventing oxidative stress-related diseases.

- Anticancer Potential : Preliminary studies suggest that compounds with similar structures may inhibit cancer cell proliferation through apoptosis induction.

- Antimicrobial Properties : Some derivatives have demonstrated activity against various bacterial and fungal strains, indicating potential use as antimicrobial agents.

Data Table: Summary of Biological Activities

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant capacity of various benzopyran derivatives, including this compound. The results indicated significant radical scavenging activity comparable to established antioxidants like ascorbic acid.

Case Study 2: Anticancer Effects

In vitro assays on breast cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased markers for apoptosis. This suggests a potential role in cancer therapy development.

Case Study 3: Antimicrobial Efficacy

Research conducted on the antimicrobial properties revealed that derivatives of this compound exhibited notable inhibition against Gram-positive and Gram-negative bacteria, supporting its potential as a lead structure for antibiotic development.

Q & A

Basic: What are the recommended methods for synthesizing and purifying 6-Fluoro-4-hydroxy-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid?

Methodological Answer:

The synthesis typically involves cyclization of fluorinated precursors under acidic or basic conditions. For example, NaH in THF has been used as a base in related benzopyran syntheses to deprotonate intermediates and facilitate ring closure . Purification often employs recrystallization using solvents like ethanol or acetone, guided by the compound’s melting point (212°C) and solubility profile. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase is recommended for final purity assessment (>95%) .

Advanced: How does the fluorine substituent influence the electronic and steric properties of this compound in catalytic reactions?

Methodological Answer:

The fluorine atom at the 6-position introduces electron-withdrawing effects, which can stabilize transition states in nucleophilic reactions (e.g., acylations) and alter regioselectivity. Computational studies (DFT calculations) are advised to map electrostatic potential surfaces and predict reactivity. Experimentally, compare reaction rates and byproduct profiles with non-fluorinated analogs. For example, fluorine’s ortho-directing effects in electrophilic substitution can be analyzed via substituent-specific NMR shifts (e.g., NMR) .

Basic: What spectroscopic techniques are optimal for confirming the structure of this compound?

Methodological Answer:

- NMR : NMR will show characteristic peaks for the benzopyran ring (δ 6.8–7.2 ppm for aromatic protons) and the carboxylic acid (δ 12–13 ppm). NMR confirms the carbonyl group (δ ~170 ppm) and fluorinated aromatic carbons (split due to - coupling) .

- IR : A strong absorption band near 1680–1720 cm confirms the carboxylic acid C=O stretch.

- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak at m/z 208.14 (F.W.) .

Advanced: How can researchers address contradictions in reported melting points or spectral data for this compound?

Methodological Answer:

Discrepancies often arise from polymorphic forms or residual solvents. To resolve this:

Perform differential scanning calorimetry (DSC) to identify polymorph transitions.

Use thermogravimetric analysis (TGA) to rule out solvent retention (e.g., hydrate formation).

Cross-validate with X-ray crystallography for absolute structural confirmation.

For example, the reported melting point of 212°C should align with DSC thermograms under inert atmospheres to avoid decomposition.

Advanced: What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

Forced Degradation Studies :

- Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40–60°C. Monitor degradation via HPLC at 254 nm.

- Use LC-MS to identify degradation products (e.g., decarboxylation or ring-opening derivatives).

Kinetic Analysis :

- Apply the Arrhenius equation to predict shelf-life at room temperature using accelerated stability data.

Safety Note: Follow GHS hazard guidelines (e.g., skin/eye irritation precautions ).

Basic: How should researchers handle and store this compound to ensure long-term stability?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers under nitrogen at −20°C to prevent oxidation or hygroscopic degradation.

- Handling : Use PPE (gloves, goggles) in a fume hood due to its acute toxicity (OSHA HCS Category 4 ).

- Stability Monitoring : Perform periodic HPLC analysis to detect impurities (>0.1% threshold).

Advanced: What computational tools are suitable for modeling this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes (e.g., cyclooxygenases, given structural similarity to flavonoid inhibitors).

- MD Simulations : Run GROMACS or AMBER for 100 ns to assess protein-ligand complex stability in aqueous environments.

- QSAR : Build regression models correlating substituent effects (e.g., fluorine’s Hammett σ value) with bioactivity data from analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.